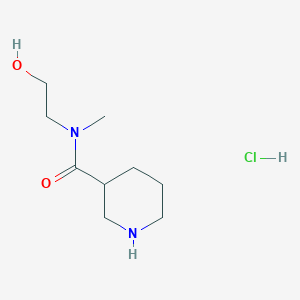N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride
CAS No.: 1220028-27-2
Cat. No.: VC2988760
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1220028-27-2 |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-11(5-6-12)9(13)8-3-2-4-10-7-8;/h8,10,12H,2-7H2,1H3;1H |
| Standard InChI Key | HQDYIUXZESLHLF-UHFFFAOYSA-N |
| SMILES | CN(CCO)C(=O)C1CCCNC1.Cl |
| Canonical SMILES | CN(CCO)C(=O)C1CCCNC1.Cl |
Introduction
Chemical Properties and Structure
Basic Identification
N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride is a well-defined chemical entity with specific identification parameters. The compound is characterized by its unique chemical structure and related properties that distinguish it from other piperidine derivatives.
Structural Features
The compound consists of a piperidine ring with a carboxamide group at position 3. The nitrogen of the carboxamide is substituted with both a methyl group and a hydroxyethyl group. This structural arrangement gives the compound its distinctive chemical properties and reactivity patterns. The presence of the hydrochloride salt form enhances its solubility in polar solvents and provides stability for storage and handling purposes .
The piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom, serves as the core scaffold of this molecule. The positioning of the carboxamide group at carbon-3 of this ring distinguishes it from other positional isomers such as the 2-piperidinecarboxamide derivative (CAS: 1236254-64-0) .
Physical Properties
General Physical Characteristics
The physical properties of N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride play a crucial role in determining its behavior in various applications and formulations.
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Exact Mass | 222.1135055 Da | |
| Monoisotopic Mass | 222.1135055 Da |
Solubility and Related Properties
The hydrochloride salt form of this compound significantly enhances its water solubility compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility often determines bioavailability .
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| LogP | 0.56750 | |
| PSA (Polar Surface Area) | 52.57000 |
Synthesis and Preparation Methods
Industrial Production Considerations
For industrial-scale production, optimized synthesis pathways would focus on cost-effective starting materials, environmentally friendly reaction conditions, and efficient purification methods. The commercial availability of this compound through suppliers such as Matrix Scientific (as indicated in search results) suggests established manufacturing protocols exist .
Applications and Research Findings
Regulatory and Classification Information
From a regulatory perspective, N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride falls under specific classification systems:
Comparison with Related Compounds
Structural Analogues
Several structural analogues of N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride exist, with variations in the position of the carboxamide group or the substituents on the nitrogen atom.
These structural differences may result in distinct physicochemical properties and biological activities. For instance, the positioning of the carboxamide group (position 2, 3, or 4) can significantly influence the compound's spatial configuration and interaction with biological targets .
Pharmacological Comparison
While specific pharmacological data for N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride is limited in the available literature, related piperidine derivatives have shown diverse biological activities. For example, some piperidine carboxamides exhibit analgesic and anesthetic effects. The biological activity profile of this specific compound would require further investigation through targeted pharmacological studies.
The discontinuation by some suppliers may indicate market fluctuations or changes in demand patterns for this specific compound .
Future Research Directions
Challenges and Opportunities
The limited published research specifically focused on N-(2-Hydroxyethyl)-N-methyl-3-piperidinecarboxamide hydrochloride presents both challenges and opportunities. While the scarcity of data necessitates more fundamental research to understand its properties and potential applications fully, it also offers researchers the chance to explore uncharted territory in the study of piperidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume